molecular formula C13H17BO5 B11853897 4-Borono-2-(cyclohexyloxy)benzoic acid CAS No. 1045780-95-7

4-Borono-2-(cyclohexyloxy)benzoic acid

Cat. No.: B11853897
CAS No.: 1045780-95-7
M. Wt: 264.08 g/mol
InChI Key: WNMWAZOKBFAFSQ-UHFFFAOYSA-N
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Description

4-Borono-2-(cyclohexyloxy)benzoic acid is an organic compound with the molecular formula C13H17BO5. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring, which is further substituted with a cyclohexyloxy group (-OC6H11) and a carboxylic acid group (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-2-(cyclohexyloxy)benzoic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Borono-2-(cyclohexyloxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Boronic esters or borates

    Reduction: Alcohols or aldehydes

    Substitution: Nitro or halogenated derivatives of the aromatic ring

Scientific Research Applications

4-Borono-2-(cyclohexyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers, where its unique chemical properties can be leveraged

Mechanism of Action

The mechanism of action of 4-Borono-2-(cyclohexyloxy)benzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with biomolecules such as sugars and nucleotides. The boronic acid group can form cyclic esters with diols, which is a key interaction in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Boronobenzoic acid: Similar structure but lacks the cyclohexyloxy group.

    2-Borono-4-methoxybenzoic acid: Similar structure but has a methoxy group instead of a cyclohexyloxy group.

Uniqueness

4-Borono-2-(cyclohexyloxy)benzoic acid is unique due to the presence of the cyclohexyloxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various applications, particularly where specific steric and electronic properties are required .

Properties

CAS No.

1045780-95-7

Molecular Formula

C13H17BO5

Molecular Weight

264.08 g/mol

IUPAC Name

4-borono-2-cyclohexyloxybenzoic acid

InChI

InChI=1S/C13H17BO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h6-8,10,17-18H,1-5H2,(H,15,16)

InChI Key

WNMWAZOKBFAFSQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)OC2CCCCC2)(O)O

Origin of Product

United States

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